N-(3-chloro-2-methylphenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core functionalized with acetamide and aromatic substituents. Its structure combines a 3,5-dimethylphenyl group at position 5 of the pyrrolo-triazole system and a 3-chloro-2-methylphenyl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-7-12(2)9-14(8-11)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-16-6-4-5-15(22)13(16)3/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDQUPOQHLSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 425.87 g/mol. Its structure features a chloro-substituted aromatic ring and a pyrrolo-triazole moiety which are significant for its biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- Case Study : In vitro studies have shown that similar triazole derivatives significantly reduce the viability of various cancer cell lines including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inhibition of Cytokines : It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .
- Research Findings : A study demonstrated that treatment with this compound led to a marked decrease in inflammation markers in a murine model of arthritis .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Broad Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A recent study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is likely attributed to its ability to:
- Interfere with DNA Synthesis : The triazole ring may disrupt nucleic acid synthesis in pathogens.
- Modulate Enzyme Activity : It can inhibit enzymes involved in inflammatory pathways and cancer progression.
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s pyrrolo-triazole system (4,6-dioxo) is distinct from triazolo-diazepine (AP-PROTAC-1) or pyrazole-triazole hybrids. The di-oxo groups may enhance solubility and hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., triazole-thiols) .
- Substituent Effects : The 3-chloro-2-methylphenyl group contrasts with AP-PROTAC-1’s diazenyl-benzyl linker, which is critical for proteolysis-targeting chimera (PROTAC) activity. Chloro and methyl groups in aromatic systems are often associated with enhanced lipophilicity and target binding .
Pharmacological Properties (Inferred)
- Metabolic Stability : The di-oxo pyrrolo-triazole core could resist oxidative metabolism better than sulfur-containing analogs, which are prone to sulfation or glutathione conjugation .
Crystallographic and Computational Analysis
Computational modeling (e.g., density functional theory) could predict its binding modes relative to AP-PROTAC-1 or pyrazole-triazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
